N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide
Description
N-[2-[(4-Chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a benzoxazole-derived benzamide compound featuring a 4-nitrobenzamide core linked to a 2-(4-chlorobenzyl)-substituted benzoxazole moiety. Its structure combines electron-withdrawing (nitro, chlorophenyl) and rigid heterocyclic (benzoxazole) groups, which are critical for modulating physicochemical properties and biological activity.
Properties
CAS No. |
785836-68-2 |
|---|---|
Molecular Formula |
C21H14ClN3O4 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H14ClN3O4/c22-15-5-1-13(2-6-15)11-20-24-18-12-16(7-10-19(18)29-20)23-21(26)14-3-8-17(9-4-14)25(27)28/h1-10,12H,11H2,(H,23,26) |
InChI Key |
MPHZVMBAEKCRMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized by reacting 2-aminophenol with a suitable aldehyde under acidic conditions.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Nitration: The nitro group is introduced through a nitration reaction using a mixture of concentrated sulfuric acid and nitric acid.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-nitrobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-nitrobenzamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzoxazole ring can be oxidized under strong oxidative conditions.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its anti-inflammatory and antimicrobial properties.
Medicine: Potential therapeutic agent for treating inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of pro-inflammatory mediators. By inhibiting COX-2, the compound reduces inflammation and pain. Molecular modeling studies suggest strong interactions with the active site of the COX-2 enzyme.
Comparison with Similar Compounds
Structural Analogues
The compound is compared with three classes of derivatives:
(a) Sulfamoyl-Benzamide Derivatives
Example : 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (Compound 5o)
- Structural Differences :
- Sulfamoyl (-SO₂-NH-) linker vs. benzoxazole ring.
- Additional chloro and nitro substituents on the aryl ring.
- Benzoxazole’s fused-ring system improves rigidity, reducing rotatable bonds (favorable for oral bioavailability) compared to Compound 5o’s flexible sulfamoyl linker .
(b) Thiadiazole Derivatives
Example: N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide (CAS: 364360-11-2)
- Structural Differences: Thiadiazole ring (5-membered, two nitrogen atoms) vs. benzoxazole (6-membered, oxygen and nitrogen). Chlorophenoxymethyl substituent vs. chlorobenzyl group.
- Impact on Properties: Thiadiazole’s smaller ring size and sulfur atom may alter electronic distribution, affecting binding to enzymatic targets like α-glucosidase. The chlorophenoxymethyl group introduces an ether linkage, which could enhance metabolic stability compared to the benzyl group .
(c) Benzimidazole and Thiazole Derivatives
Examples :
- 4-Chloro-N-[4-(6-[(4-chlorobenzoyl)amino]-1H-benzimidazol-2-yl)phenyl]benzamide (CHEMBL581475) .
- 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (ZINC01518590) .
- Structural Differences :
- Benzimidazole (two fused benzene rings) or thiazole (sulfur and nitrogen) vs. benzoxazole.
- Substituents like methoxy or methyl groups in thiazole derivatives.
- Impact on Properties: Benzimidazole’s larger aromatic system may improve stacking interactions with enzyme active sites but reduce solubility.
Physicochemical Properties
Key parameters from computational studies (Lipinski’s rules, topological polar surface area [TPSA], solubility) are compared:
- Key Observations :
(a) Enzyme Inhibition
- α-Glucosidase/α-Amylase Inhibition :
(b) Toxicity and Bioactivity
- Toxicity Risks :
Computational Insights
- Docking Studies :
- AutoDock Vina predicts the target compound’s benzoxazole interacts with α-glucosidase via hydrophobic pockets, while sulfamoyl derivatives form hydrogen bonds with catalytic residues .
- Multiwfn analysis suggests the nitro group’s electron-withdrawing effect enhances charge transfer in the benzamide core, stabilizing enzyme interactions .
Biological Activity
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 390.86 g/mol |
| CAS Number | 785836-67-1 |
| LogP | 5.96 |
| PSA (Polar Surface Area) | 55.13 Ų |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including enzyme inhibition and receptor modulation. The nitro group and chlorophenyl moiety are crucial for its biological activity.
Enzyme Inhibition
Studies have shown that derivatives of 4-nitrobenzamide exhibit significant inhibition against enzymes such as α-glucosidase and α-amylase, which are key targets in the treatment of diabetes. For example, a related compound demonstrated an IC value of 10.75 ± 0.52 μM against α-glucosidase, indicating strong inhibitory potential .
Biological Activities
The biological activities associated with this compound can be categorized as follows:
1. Antidiabetic Activity
Research has highlighted its potential as an antidiabetic agent by inhibiting carbohydrate-hydrolyzing enzymes. The structure-activity relationship (SAR) studies suggest that substituents on the benzene ring influence the potency of these compounds significantly .
2. Anticancer Potential
Compounds with similar structures have shown promise in anticancer studies. They may induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and pro-apoptotic factors.
3. Antimicrobial Properties
Benzamide derivatives are known for their antimicrobial activities against various pathogens. The presence of electron-withdrawing groups enhances their efficacy against bacteria and fungi.
Case Studies
Several studies have been conducted to evaluate the biological activity of benzamide derivatives:
- Antidiabetic Study : A series of synthesized compounds were evaluated for their ability to inhibit α-glucosidase. The most active compound showed significant reductions in postprandial blood glucose levels in diabetic models .
- Anticancer Efficacy : In vitro studies demonstrated that certain benzamide derivatives could inhibit tumor growth in various cancer cell lines by inducing cell cycle arrest and apoptosis .
- Toxicological Assessment : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicated that these compounds generally exhibit low toxicity and good bioavailability, making them suitable candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
